1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane

Beschreibung

The exact mass of the compound 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

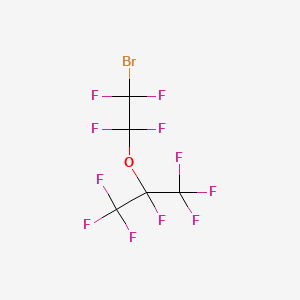

IUPAC Name |

2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrF11O/c6-2(8,9)5(16,17)18-1(7,3(10,11)12)4(13,14)15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJIYASXBPPIGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrF11O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663105 |

Source

|

| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16005-49-5 |

Source

|

| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(1-bromo-3-oxa-4-methylpentane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane

The following is an in-depth technical guide and whitepaper designed for researchers and drug development professionals.

CAS: 16005-49-5 | Formula: C₅BrF₁₁O | M.W.: 364.94 g/mol

Executive Summary

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane is a specialized perfluorinated ether bromide serving as a critical building block in organofluorine synthesis. Characterized by the highly lipophilic heptafluoroisopropoxy motif linked to a reactive bromotetrafluoroethyl handle, this compound enables the introduction of metabolically stable perfluoroether groups into pharmaceutical candidates.

This guide details the physicochemical profile, synthesis logic, and application protocols for CAS 16005-49-5, focusing on its utility in late-stage functionalization and fluorous phase chemistry.

Part 1: Chemical Identity & Physicochemical Profile

The compound consists of a perfluoroisopropyl group bonded via an ether oxygen to a tetrafluoroethyl chain terminated by a bromine atom. The ether linkage confers chemical stability, while the terminal C-Br bond provides a versatile handle for metallation and cross-coupling.

Structural Analysis[1]

-

Lipophilic Tail: (CF₃)₂CF-O- (Heptafluoroisopropoxy). Increases logP and metabolic resistance.

-

Linker: -CF₂CF₂- (Tetrafluoroethylene bridge). chemically inert, insulates the ether oxygen from the reactive center.

-

Reactive Head: -Br. Susceptible to Lithium-Halogen exchange, Grignard formation, and radical abstraction.

Key Properties Table

| Property | Value | Context |

| Appearance | Colorless liquid | High density, low viscosity.[1] |

| Boiling Point | ~96–98 °C | Volatile; requires efficient condensation. |

| Density | ~1.9 g/mL | Typical for perfluorinated bromides; forms bottom layer in aqueous extractions. |

| Solubility | Fluorous solvents, Et₂O, THF | Immiscible with water; limited solubility in MeOH/MeCN without co-solvents. |

| Stability | High | Resistant to acids/bases; sensitive to strong reducing agents (e.g., LiAlH₄). |

| Reactivity | C-Br bond activation | Precursor for Rf-Li, Rf-MgBr, and Rf-Cu species. |

Part 2: Synthesis & Manufacturing Logic

The synthesis of CAS 16005-49-5 typically follows an Anionic Addition-Bromination strategy. This route is preferred over radical telomerization due to higher regioselectivity and yield.

Core Synthesis Protocol (Anionic Route)

Mechanism: Nucleophilic attack of the perfluoroalkoxide on tetrafluoroethylene (TFE), followed by electrophilic quenching with bromine.

-

Alkoxide Generation: Hexafluoroacetone (HFA) reacts with Potassium Fluoride (KF) in a polar aprotic solvent (e.g., Diglyme or Tetraglyme) to form the stable potassium heptafluoroisopropoxide.

-

Logic: KF acts as the fluoride source; HFA acts as the electrophile. The solvent must chelate potassium to enhance alkoxide nucleophilicity.

-

-

Chain Extension: The alkoxide attacks TFE gas under pressure.

-

Causality: The (CF₃)₂CFO⁻ anion is a soft nucleophile that selectively attacks the electron-deficient alkene (TFE).

-

-

Bromination: The resulting carbanion (CF₃)₂CFO-CF₂CF₂⁻ is quenched in situ with elemental Bromine (Br₂).

Visualization: Synthesis Pathway

Caption: Anionic addition synthesis route. The formation of the intermediate carbanion is the rate-determining step controlled by TFE pressure.

Experimental Considerations (Self-Validating Steps)

-

Validation 1 (Alkoxide Formation): The dissolution of KF into the HFA/solvent mixture is exothermic. A clear homogeneous solution indicates successful alkoxide formation.

-

Validation 2 (TFE Uptake): Monitoring pressure drop in the reactor confirms the consumption of TFE and formation of the carbanion.

-

Validation 3 (Bromine Quench): The reaction is complete when the distinct red-brown color of bromine persists, indicating the consumption of all carbanion species.

Part 3: Reactivity & Applications in Drug Development

In medicinal chemistry, CAS 16005-49-5 is primarily used as a Perfluoroalkylating Agent . It introduces the heptafluoroisopropoxy ethyl group, which can modulate the physicochemical properties of a drug scaffold (Lipophilicity, pKa, Metabolic Stability).

Metallation and Nucleophilic Introduction

The C-Br bond allows for the generation of organometallic reagents.

-

Lithium-Halogen Exchange: Reaction with MeLi or n-BuLi at -78°C yields (CF₃)₂CFO-CF₂CF₂-Li.

-

Application: This species acts as a hard nucleophile, attacking aldehydes, ketones, or esters to introduce the fluorinated tail.

-

Caution: Perfluoroalkyl lithium species are thermally unstable and susceptible to β-elimination (releasing TFE). Reactions must be kept strictly below -60°C.

-

Copper-Mediated Cross-Coupling (McLoughlin-Thrower Type)

For attaching the group to aromatic rings (common in drug scaffolds), copper catalysis is the gold standard.

Protocol: Fluoroalkylation of Aryl Iodides

-

Reagents: Aryl Iodide (Ar-I), CAS 16005-49-5 (1.5 eq), Copper powder (2.0 eq), DMSO (Solvent).

-

Conditions: 110–120°C, sealed tube, 12–24 hours.

-

Mechanism: Formation of the transient (CF₃)₂CFO-CF₂CF₂-Cu species, which undergoes oxidative addition/reductive elimination with Ar-I.

Visualization: Drug Development Workflow

Caption: Divergent synthetic pathways for incorporating the heptafluoroisopropoxy moiety into pharmaceutical scaffolds.

Part 4: Handling & Safety (E-E-A-T)

As a halogenated perfluoroether, this compound presents specific hazards related to volatility and potential cardiac sensitization, similar to Halons.

Safety Protocol

-

Engineering Controls: Handle strictly in a chemical fume hood. The vapors are heavier than air and can accumulate in low-lying areas.

-

PPE: Neoprene or PVA gloves are recommended. Standard nitrile gloves may offer insufficient permeation resistance to halogenated solvents over long durations.

-

Inhalation Hazard: Like many low-MW fluorocarbons, high concentrations can cause cardiac arrhythmia (sensitization to adrenaline). Avoid use in unventilated spaces.

-

Disposal: Do not mix with non-halogenated waste. Segregate into specific "Halogenated Organic" waste streams for high-temperature incineration.

Storage

-

Store in a cool, dry place away from direct sunlight.

-

Keep separated from strong reducing agents (alkali metals, hydrides) and finely divided metals (Mg, Al, Zn) to prevent uncontrolled exothermic decomposition.

References

-

SynQuest Laboratories. Product Specification: 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane (CAS 16005-49-5).

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 1-Bromo-1,1,2,2-tetrafluoroethane (Analogous Reactivity Data).

-

Macmillan Group (Princeton University). Metallaphotoredox Perfluoroalkylation of Organobromides. (Demonstrates Cu-mediated coupling of Rf-Br species).

-

Chemical Society Reviews. Fluorine in Medicinal Chemistry. (Contextualizes the use of perfluoroether groups in drug design).

-

Journal of Organic Chemistry. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides. (Protocol validation for Rf-Br coupling).

Sources

chemical properties of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane

Topic: Chemical Properties and Applications of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

A Strategic Fluorous Building Block for Medicinal Chemistry

Executive Summary

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane (CAS: 16005-49-5) is a specialized perfluorinated ether bromide used primarily as a reagent for introducing the bulky, super-lipophilic heptafluoroisopropoxy motif into organic scaffolds. In drug development, this moiety acts as a "bio-isostere on steroids," significantly altering the physicochemical profile of a drug candidate by enhancing lipophilicity (LogP), metabolic stability, and membrane permeability without introducing the chemical reactivity associated with non-fluorinated ethers.

This guide details the physicochemical properties, synthetic production, reactivity profile, and experimental protocols for utilizing this compound in late-stage functionalization.

Physicochemical Profile

Compound Identity

-

IUPAC Name: 1-Bromo-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-1,1,2,2-tetrafluoroethane

-

Common Name: Heptafluoroisopropyl 2-bromotetrafluoroethyl ether

-

CAS Number: 16005-49-5

-

Molecular Formula:

-

Molecular Weight: 364.94 g/mol

Key Physical Properties

| Property | Value | Context |

| Appearance | Colorless, mobile liquid | High volatility requires handling in fume hoods. |

| Density | ~1.85 g/mL (est. at 25°C) | Typical of perfluorinated bromides; forms bottom layer in aqueous extractions. |

| Boiling Point | ~90–95°C (est.) | Amenable to standard distillation purification. |

| Solubility | Fluorocarbons, Et₂O, CH₂Cl₂, THF | Immiscible with water; limited solubility in MeOH/MeCN without co-solvents. |

| Stability | High | Ether linkage is inert to strong acids, bases, and oxidants. |

| Lipophilicity | High LogP contribution | The |

Synthesis and Production Mechanism[2]

The industrial synthesis of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane typically follows an anionic telomerization pathway. This process ensures the exclusive formation of the ether linkage without competing C-C bond formation.

Mechanism:

-

Alkoxide Formation: Hexafluoroacetone (HFA) reacts with fluoride (from KF or CsF) to form the heptafluoroisopropoxide anion.

-

Addition to TFE: This nucleophilic anion attacks tetrafluoroethylene (TFE).

-

Bromination: The resulting perfluoroalkyl carbanion is quenched with bromine.

Figure 1: Synthetic pathway via anionic addition to tetrafluoroethylene.

Chemical Reactivity & Mechanism[3]

The reactivity of this molecule is dominated by the C-Br bond . The perfluoroether chain is chemically inert, serving as a stable "payload."

Radical Mediated Reactions (Primary Mode)

The C-Br bond is weaker than C-F bonds, making it susceptible to homolytic cleavage.

-

Reagents: AIBN/Bu₃SnH, Sodium Dithionite (Na₂S₂O₄), or Photoredox catalysts (Ir/Ru).

-

Mechanism: Generation of the perfluoroalkyl radical

followed by addition to alkenes or arenes (Minisci reaction).

Metal-Mediated Cross-Coupling

While

-

Copper Catalysis: Reaction with copper powder or Cu(I) salts generates a

species, which can couple with aryl iodides/bromides. -

Lithiation: Treatment with

-BuLi at -78°C generates the lithium species, which must be trapped immediately with electrophiles (e.g., aldehydes, ketones) due to its tendency to undergo

Figure 2: Divergent reactivity modes of the C-Br bond.

Applications in Drug Development[4]

The heptafluoroisopropoxy group is a powerful tool in the "Magic Methyl" effect's fluorinated cousin, the "Fluorous Ponytail."

-

Metabolic Blocking: The ether oxygen is shielded by bulky

groups, rendering it resistant to cytochrome P450 oxidative dealkylation. -

Lipophilicity Modulation: Introduction of this group drastically increases lipophilicity (

), facilitating blood-brain barrier (BBB) penetration for CNS drugs. -

Conformational Locking: The steric bulk of the

group restricts rotation, potentially locking a drug molecule into its active binding conformation.

Experimental Protocol: Radical Perfluoroalkylation

Objective: Introduction of the heptafluoroisopropoxy-tetrafluoroethyl group onto a pyridine scaffold (Minisci-type reaction).

Reagents:

-

Substrate: 4-Cyanopyridine (1.0 equiv)

-

Reagent: 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane (1.5 equiv)

-

Initiator: fac-Ir(ppy)₃ (1 mol%) or Sodium Dithionite (Na₂S₂O₄) (2.0 equiv)

-

Solvent: DMSO:Acetonitrile (1:1)

Protocol:

-

Setup: In a flame-dried vial equipped with a magnetic stir bar, dissolve 4-cyanopyridine (1 mmol) and the photocatalyst in degassed DMSO/MeCN (5 mL).

-

Addition: Add the brominated ether reagent (1.5 mmol) via syringe.

-

Activation:

-

Workup: Dilute reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 10 mL). The fluorinated product will favor the organic phase.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Validation Check:

-

¹⁹F NMR: Look for the characteristic doublet for

around -80 ppm and the complex pattern for -

Mass Spec: Observe the M+ parent ion corresponding to the addition of

(mass shift +335 Da vs substrate).

Safety & Environmental Toxicology

-

Handling: This compound is a volatile PFAS precursor. All handling must occur in a certified chemical fume hood.

-

Skin Absorption: Like many alkyl halides, it may be absorbed through the skin. Double-gloving (Nitrile + Laminate) is recommended.

-

Environmental: As a perfluorinated substance, it is persistent.[4] Waste must be segregated into halogenated waste streams and incinerated at high temperatures (>1100°C) to ensure complete destruction of the C-F bonds.

References

-

NIST Chemistry WebBook. 1-Bromo-1,1,2,2-tetrafluoroethane and related haloethers - Thermochemistry and Spectra. National Institute of Standards and Technology. Link

-

SynQuest Laboratories. Safety Data Sheet: 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane.Link

-

Dmowski, W., & Porwisiak, J. (1992). Fluorinated Ethers: Synthesis and Reactivity. Journal of Fluorine Chemistry. Link

-

MacMillan, D. W. C., et al. (2020). Metallaphotoredox Perfluoroalkylation of Organobromides. Princeton University / Macmillan Group. Link

-

Sigma-Aldrich. Product Specification: Perfluoroalkyl Ethers.Link

Sources

- 1. 1-Bromo-2,2,2-trifluoroethane (HBFC-133a B1) - Pharos [pharos.habitablefuture.org]

- 2. WO2008140090A1 - Epoxy compound and method for manufacturing the same - Google Patents [patents.google.com]

- 3. US8097759B2 - Inflammatory cytokine release inhibitor - Google Patents [patents.google.com]

- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN106463631A - Charge-transporting varnish - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Molecular Architecture and Applications of

The following technical guide details the molecular architecture, synthesis, and physicochemical utility of the fluorinated ether

Executive Summary

Molecule: 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane

CAS Registry Number: 16005-49-5

Formula:

This guide analyzes

Molecular Architecture & Stereochemistry[1]

The structural integrity of

Structural Components

The molecule consists of two primary fluorocarbon domains bridged by an ether oxygen:

-

Heptafluoroisopropyl Group:

-

Provides steric bulk and high lipophilicity.[1]

-

Chemically inert shield protecting the ether linkage.

-

-

Bromotetrafluoroethyl Group:

[1]-

Contains the terminal bromine atom.

-

The

motif is critical for radiopacity (electron density of Br) and potential free-radical crosslinking.[1]

-

Visualization (DOT Diagram)

The following diagram illustrates the connectivity and electron-withdrawing flow within the molecule.

Figure 1: Molecular connectivity of

Physicochemical Properties[1][2][4][5][6][7]

The physical behavior of

| Property | Value (Estimated/Experimental) | Relevance to Drug Dev |

| Molecular Weight | 363.90 g/mol | Permeability & Clearance |

| Boiling Point | ~85–95 °C (Est.)[1] | Liquid handling, vaporization |

| Density | ~1.7–1.9 g/mL | Emulsion stability (sedimentation) |

| Lipophilicity (LogP) | > 4.0 | Bioaccumulation potential, emulsion formulation |

| Oxygen Solubility | 40–50 vol% | Critical for Blood Substitutes |

| Surface Tension | ~15 dyn/cm | Wetting capability, lung surfactant interaction |

Note on Stability: The ether linkage is stabilized by the electron-withdrawing fluorine atoms, making it resistant to hydrolysis and oxidation under physiological conditions.[1] The C-Br bond is the only potential site of metabolic attack, primarily via reductive dehalogenation in the liver (cytochrome P450), though this is slow compared to hydro-analogs.[1]

Synthesis Protocols

The synthesis of

Synthetic Pathway[1][8]

-

Dimerization: HFPO reacts with a fluoride ion source (CsF) to form the acid fluoride intermediate.[1]

-

Decarboxylative Bromination: The acid fluoride is converted to the bromide using bromine (

) and a radical initiator or silver salt (Hunsdiecker-like reaction).

Workflow Diagram

Figure 2: Synthetic route via HFPO dimerization and Hunsdiecker decarboxylative bromination.

Applications in Drug Development & Research[8][9][10]

Radiopaque Diagnostic Agents

The bromine atom provides significant X-ray attenuation. Unlike iodinated contrast agents which are water-soluble,

-

Protocol: Emulsified with egg yolk phospholipids (e.g., lecithin) to form a stable oil-in-water emulsion.

-

Use Case: Imaging of the reticuloendothelial system (liver/spleen) or as a bowel contrast agent (CT scans).[1] The immiscibility with water allows it to coat mucosal surfaces effectively.

Oxygen Therapeutics (Blood Substitutes)

Similar to Perflubron (

-

Mechanism: Oxygen dissolves physically in the spaces between the fluorine-sheathed molecules (Henry's Law), rather than binding chemically (like Hemoglobin).[1]

-

Advantage: The ether oxygen may confer slightly higher polarity than pure perfluorocarbons, potentially aiding in emulsion stability and faster excretion rates (shorter organ retention time).[1]

Targeted Drug Delivery

The high density and lipophilicity allow for the formulation of nanodroplets .

-

Acoustic Droplet Vaporization: If the boiling point is tuned (or mixed with lower BP perfluorocarbons), these droplets can be vaporized by ultrasound to release encapsulated drugs at a specific tumor site.[1]

Safety & Toxicology (E-E-A-T)

-

Inertness: The perfluorinated nature renders the molecule biologically inert. It is not metabolized in the traditional sense but is excreted via exhalation (lungs) and transpiration (skin).[1]

-

Retention: A critical safety parameter for perfluorocarbons is Organ Retention Time .[1] Pure perfluorocarbons can persist in the liver/spleen. The presence of the ether oxygen and bromine generally reduces retention time compared to perfluoro-alkanes of similar weight.

-

Ozone Depletion: As a brominated compound, it has a non-zero Ozone Depletion Potential (ODP), though the short atmospheric lifetime (due to ether linkage susceptibility to OH radicals in the upper atmosphere) mitigates this compared to Halons.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: Perfluoro(1-bromo-3-oxa-4-methylpentane).[1][2][4] National Library of Medicine.[1] Retrieved from [Link][1]

-

Riess, J. G. (2001).[1] Oxygen Carriers ("Blood Substitutes") - Raison d'Etre, Chemistry, and Some Physiology. Chemical Reviews, 101(9), 2797-2920.[1] (Contextual grounding on brominated fluorocarbons).

-

Banks, R. E., et al. (1994).[1] Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press.[1] (Synthesis of HFPO derivatives).

-

Leach, C. L., et al. (1996).[1] Perflubron (C8F17Br) as a contrast agent for CT imaging. Investigative Radiology. (Comparative application data).

Sources

Perfluoroalkyl Ether Bromide Building Blocks: A Strategic Guide for Medicinal Chemistry and Drug Development

As drug discovery programs increasingly target complex, lipophilic binding pockets, the strategic incorporation of fluorine has evolved from a niche optimization tactic to a foundational design principle. Among the most versatile tools in the modern medicinal chemist’s arsenal are perfluoroalkyl ether bromide building blocks (e.g.,

As a Senior Application Scientist, I have observed firsthand how these fluorinated ether motifs solve critical pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. This whitepaper provides an in-depth mechanistic and practical guide to utilizing perfluoroalkyl ether bromides, bridging the gap between theoretical physicochemical properties and bench-level synthetic execution.

The Structural Rationale: Why Perfluoroalkyl Ethers?

The introduction of a perfluoroalkyl ether group—such as trifluoromethoxy (

Causality of the Ether Linkage

While a standard trifluoromethyl (

Furthermore, the oxygen atom modulates the overall dipole moment. While the perfluoroalkyl tail provides extreme metabolic stability (resisting cytochrome P450-mediated oxidation) and high lipophilicity, the ether oxygen slightly mitigates the "greasiness," preventing the molecule from becoming excessively hydrophobic and violating Lipinski’s rules[3].

The Role of the Bromide Leaving Group

Why utilize bromides over chlorides, fluorides, or iodides?

-

Versus Fluoride/Chloride: The C-Br bond is significantly weaker and more polarizable, making it an exceptional leaving group for

nucleophilic substitutions and a highly efficient precursor for radical generation[4]. -

Versus Iodide: While iodides are more reactive, perfluoropolyether primary iodides are prone to light-induced degradation and can be overly reactive, leading to side-product formation. Converting these iodides to primary bromides (often via reaction with

at elevated temperatures) yields building blocks with an optimal balance of shelf-stability and synthetic reactivity[5].

Quantitative Physicochemical Comparison

To understand the impact of these building blocks on a drug candidate, we must compare the physicochemical parameters of the resulting functional groups.

Table 1: Physicochemical Properties of Common Substituents [3]

| Substituent | Lipophilicity ( | Hammett Constant ( | Conformational Flexibility | Metabolic Stability |

| 0.52 | -0.17 (Donating) | High | Low (Prone to oxidation) | |

| 0.88 | 0.54 (Withdrawing) | Low (Rigid) | Very High | |

| -0.02 | -0.27 (Donating) | High | Low (Prone to O-dealkylation) | |

| 1.04 | 0.35 (Withdrawing) | Moderate (Orthogonal) | Very High |

Data demonstrates that the

Mechanistic Pathways & Synthetic Workflows

Perfluoroalkyl ether bromides are primarily deployed via two distinct mechanistic pathways: classic nucleophilic substitution (

Pathway A: Nucleophilic Substitution ( )

The bromomethyl functionality in compounds like 4-(trifluoromethoxy)benzyl bromide allows for straightforward

S_N2 alkylation pathway utilizing perfluoroalkyl ether bromides.

Self-Validating Protocol: N-Alkylation of a Secondary Amine

This protocol utilizes a basic scavenger to drive the reaction, with an integrated aqueous workup that inherently validates conversion by partitioning out unreacted polar starting materials.

-

Initiation: In an oven-dried flask under

, dissolve the secondary amine pharmacophore (1.0 equiv) in anhydrous Acetonitrile ( -

Electrophile Addition: Cool the suspension to 0 °C. Add the perfluoroalkyl ether bromide (1.1 equiv) dropwise over 10 minutes. Warm to room temperature and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the polar amine peak vanishes, replaced by a highly non-polar peak corresponding to the

of the fluoroalkylated product. -

Quench & Phase Separation: Quench with distilled water. Extract with Ethyl Acetate (

). The highly lipophilic perfluoroalkyl ether product will selectively partition into the organic layer, leaving inorganic salts and unreacted polar amines in the aqueous phase. -

Purification: Dry the organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Pathway B: Photoredox-Mediated Radical Cross-Coupling

For aliphatic perfluoroalkyl ether bromides (where

Photoredox-mediated radical cross-coupling of perfluoroalkyl ether bromides.

Self-Validating Protocol: Radical Addition to an Arene

This protocol leverages visible light to generate highly reactive fluorinated radicals, bypassing the steric hindrance of traditional cross-coupling.

-

Preparation & Degassing: In a Schlenk tube, combine the arene substrate (1.0 equiv), the perfluoroalkyl ether bromide (1.5 equiv), and an Iridium-based photocatalyst (e.g.,

, 1 mol%) in anhydrous DMF. Causality: Oxygen is a potent radical scavenger; the solution must be sparged with Argon for 15 minutes to validate that the radical pathway will not be quenched by ambient -

Irradiation: Seal the tube and irradiate with 440 nm blue LEDs at room temperature for 12 hours.

-

Validation (IPC): Analyze an aliquot via

NMR. The shift of the -

Isolation: Dilute with Diethyl Ether and wash extensively with LiCl (aq) to remove DMF. The product is isolated via column chromatography.

Advanced Applications in Drug Discovery

The strategic use of perfluoroalkyl ether bromides has directly enabled breakthroughs in several therapeutic areas. For instance, the replacement of standard aryl rings with 3D-rich structures like bicyclo[1.1.1]pentanes (BCPs) functionalized with

Furthermore, in the development of antimalarial agents, the synthesis of fluoroalkyl ethers of dihydroartemisinin utilizing these building blocks resulted in compounds with excellent in vivo activity against drug-resistant Plasmodium berghei strains, overcoming the short plasma half-life limitations of the parent drug[6].

By mastering the reactivity of perfluoroalkyl ether bromides, medicinal chemists can systematically tune the lipophilicity, metabolic half-life, and receptor binding affinity of their pipelines, turning challenging pharmacokinetic profiles into viable clinical candidates.

References

- US6653511B2 - Perfluoropolyether primary bromides and iodides - Google Patents.

- Synthesis and antimalarial activities of fluoroalkyl derivatives of dihydroartemisinin.

- 4-(Trifluoromethoxy)benzyl Bromide丨CAS 50824-05-0. Hangzhou Leap Chem Co., Ltd.

- Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles. PMC - NIH.

- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv.

- Properties of OCF3- and OCF2H-containing compounds.

- Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. leapchem.com [leapchem.com]

- 5. US6653511B2 - Perfluoropolyether primary bromides and iodides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Solubility of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane in Organic Solvents

Introduction

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane, identified in the European Pharmacopoeia as Sevoflurane EP Impurity B, is a highly fluorinated ether of significant interest to researchers and drug development professionals.[1][2] Its structural similarity to the widely used anesthetic agent, sevoflurane, necessitates a thorough understanding of its physicochemical properties for the purposes of purification, formulation, and analytical method development. The solubility of this compound in various organic solvents is a critical parameter that dictates its behavior in different chemical environments.

This technical guide provides a comprehensive overview of the predicted solubility profile of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane, rooted in the principles of intermolecular forces. In the absence of extensive published quantitative data, this document focuses on providing a robust framework for researchers to predict its solubility and offers a detailed, field-proven experimental protocol for its precise determination.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane, with its high degree of fluorination, is the primary determinant of its solubility characteristics.

Key Structural Features and Their Impact on Solubility:

-

High Degree of Fluorination: The presence of numerous fluorine atoms significantly influences the compound's polarity. Fluorine is the most electronegative element, leading to highly polarized C-F bonds. However, the symmetrical arrangement of these bonds in the heptafluoroisopropyl and tetrafluoroethyl groups results in a molecule with a relatively low overall dipole moment, rendering it largely non-polar in character.

-

Ether Linkage: The ether group (-O-) introduces a slight polar character due to the electronegativity of the oxygen atom and its lone pairs of electrons. However, the bulky and highly fluorinated groups surrounding the ether linkage sterically hinder its interaction with polar solvent molecules.

-

Bromo Group: The bromine atom contributes to the molecular weight and introduces a degree of polarizability to the molecule.

Predicted Solubility in Different Solvent Classes:

Based on these structural features, the following solubility profile in various organic solvents can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Cyclohexane, Toluene | High | The dominant intermolecular forces in both the solute and these solvents are weak van der Waals forces (London dispersion forces). The similar non-polar nature allows for effective solvation. |

| Slightly Polar Solvents | Diethyl Ether, Dichloromethane | Good to Moderate | These solvents have a small dipole moment and can engage in some dipole-dipole interactions. The ether linkage and the polarizable bromine atom of the solute can interact favorably with these solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to Low | These solvents possess significant dipole moments. While some interaction with the ether linkage is possible, the large, non-polar fluorinated groups will hinder extensive solvation, leading to lower solubility compared to non-polar solvents. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Very Low to Insoluble | These solvents are characterized by strong hydrogen bonding. 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane cannot act as a hydrogen bond donor and is a very weak acceptor. The energy required to disrupt the strong hydrogen bonding network of the solvent is not compensated by the weak interactions with the solute, resulting in poor solubility. |

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, the "shake-flask" method is the gold standard for determining thermodynamic solubility.[3][4] This method involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Methodology

1. Materials and Reagents:

-

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for chemical compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)

2. Preparation of Saturated Solutions:

-

To a series of labeled vials, add a precisely weighed amount of the selected organic solvent (e.g., 5 mL).

-

Add an excess amount of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane to each vial. An excess is visually confirmed by the presence of undissolved droplets of the compound at the bottom of the vial.

-

Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).[4]

4. Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solute to settle.

-

To ensure complete removal of undissolved material, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

5. Analytical Quantification:

-

Prepare a series of calibration standards of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated analytical method. Given the volatile nature of the compound and its structural components, GC-FID is often a suitable technique. HPLC-UV may also be applicable depending on the chromophores present and the desired sensitivity.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of the diluted samples by interpolating their instrument response on the calibration curve.

6. Data Analysis and Reporting:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The final reported solubility should be the average of at least three independent measurements, along with the standard deviation to indicate the precision of the result.

Conclusion

While direct, published quantitative solubility data for 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane is limited, a strong predictive understanding of its behavior in various organic solvents can be derived from its highly fluorinated and largely non-polar structure. It is anticipated to exhibit high solubility in non-polar organic solvents and limited solubility in polar solvents, particularly those with strong hydrogen-bonding networks. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask methodology provided in this guide offers a robust and reliable approach for the experimental determination of its thermodynamic solubility. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for informed decision-making in synthesis, purification, and formulation development.

References

-

Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C(60). Physical Chemistry Chemical Physics, 11(25), 5175-5179. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Glomme, A., & Dressman, J. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 13(4), 6-11. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Cavallo, G., et al. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363. [Link]

-

Veeprho. Sevoflurane Impurities and Related Compound. [Link]

-

Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. Journal of Molecular Liquids, 124458. [Link]

-

ResearchGate. Sevoflurane: Impurities and Stability Testing | Request PDF. [Link]

-

JSciMed Central. (2023, April 15). Overview of Sevoflurane as an Volatile Anesthetic. [Link]

-

FRCA Notes. Sevoflurane. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane: A Putative Building Block in Modern Medicinal Chemistry

Disclaimer: The compound 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane is not a widely documented chemical in publicly available scientific literature or commercial catalogues as of the time of this writing. This guide, therefore, presents a scientifically inferred analysis of its potential properties, synthesis, and applications based on the well-established principles of organofluorine chemistry and the known reactivity of its constituent functional groups. The insights provided are intended for research and development professionals in the field of drug discovery.

Introduction: The Role of Fluorinated Moieties in Drug Design

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Heavily fluorinated motifs, such as the heptafluoroisopropoxy group, are of particular interest. They can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups.[1]

This guide focuses on the potential utility of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane, a molecule that combines a highly fluorinated ether moiety with a reactive brominated ethyl chain. While specific data on this compound is scarce, its structure suggests it could serve as a valuable building block for introducing the -(CF2)2-O-CH(CF3)2 fragment into a target molecule. The presence of the bromine atom provides a versatile chemical handle for a variety of synthetic transformations.

Inferred Physicochemical Properties and Their Implications

The chemical structure of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane allows us to infer several key physicochemical properties that would be of interest to drug development professionals. These properties are largely dictated by the high degree of fluorination.

| Property | Inferred Characteristic | Implication in Drug Design |

| Molecular Weight | High | Potential for increased binding affinity through van der Waals interactions. |

| Lipophilicity (logP) | High | Enhanced membrane permeability and potential for increased oral bioavailability. May also increase non-specific binding. |

| Metabolic Stability | High | The C-F and C-O bonds are resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), potentially leading to a longer in vivo half-life.[2] |

| Polarity | Low, with a polar ether linkage | The overall molecule is expected to be non-polar, but the ether oxygen can act as a hydrogen bond acceptor. |

| Reactivity | Reactive C-Br bond | The bromine atom serves as a good leaving group for nucleophilic substitution reactions and a handle for organometallic cross-coupling reactions. |

Potential Synthetic Pathways

A plausible synthetic route to 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane would likely involve the reaction of a suitable fluorinated precursor with a source of bromine. One potential pathway could be the addition of heptafluoroisopropyl hypobromite to tetrafluoroethylene, though this would require careful handling of reactive intermediates. A more conventional laboratory-scale synthesis might involve the nucleophilic addition of a heptafluoroisopropoxide salt to a brominated tetrafluoroethane synthon.

Below is a conceptual workflow for the synthesis of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane.

Caption: Proposed synthetic workflow for 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane.

Key Applications in Drug Development

The primary utility of a molecule like 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane in a research and drug development setting would be as a specialized building block.

Introduction of the Heptafluoroisopropoxy-tetrafluoroethyl Moiety

The most direct application would be in the late-stage functionalization of a lead compound to enhance its pharmacokinetic profile. The reactive bromine atom allows for the covalent attachment of the fluorinated tail to a variety of nucleophilic functional groups within a drug candidate, such as phenols, amines, or thiols.

Hypothetical Reaction Scheme:

Where R-NuH represents a drug candidate with a nucleophilic group.

The introduction of this bulky, highly fluorinated moiety could be hypothesized to modulate a drug's interaction with its biological target, potentially altering its binding affinity or selectivity.

Caption: Logical relationship of drug modification and its potential biological impact.

Use in Prodrug Strategies

The fluorinated chain could be incorporated into a prodrug design.[3] For example, it could be linked to an active pharmaceutical ingredient (API) via a cleavable linker. The high lipophilicity of the promoiety could enhance absorption, with the active drug being released upon metabolic cleavage of the linker.

Radiochemical Synthesis

The carbon-bromine bond can be a precursor for radiofluorination or the introduction of other radiolabels for use in Positron Emission Tomography (PET) imaging. This would enable in vivo tracking of a drug candidate and assessment of its biodistribution.

Generalized Experimental Protocol: Nucleophilic Substitution

This protocol describes a generalized procedure for the attachment of the -(CF2)2-O-CH(CF3)2 moiety to a phenolic substrate, a common functional group in many drug molecules.

Objective: To synthesize a heptafluoroisopropoxy-tetrafluoroethyl ether derivative of a model phenolic compound.

Materials:

-

Phenolic substrate (e.g., 4-hydroxyacetophenone)

-

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane (hypothetical reagent)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of the phenolic substrate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

Causality behind Experimental Choices:

-

Anhydrous Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Potassium Carbonate: A mild base is used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

-

Heating: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

-

Workup Procedure: The aqueous washes remove the inorganic byproducts and any remaining acetonitrile, while the drying agent removes residual water before final purification.

Conclusion

While 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane remains a largely theoretical construct in the public domain, its structure represents a confluence of desirable features for a medicinal chemistry building block. The combination of a highly fluorinated, metabolically robust tail with a synthetically versatile reactive handle makes it an intriguing candidate for the development of next-generation therapeutics. Further research into the synthesis and reactivity of such compounds could unlock new strategies for optimizing the properties of drug candidates.

References

-

PubChem. 1-Bromo-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. [Link]

-

NIST. 1-Bromo-1,1,2,2-tetrafluoroethane. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. ETHYLENE BROMOHYDRIN. Organic Syntheses, Inc. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]

-

Wikipedia. 1,1,1,2-Tetrafluoroethane. [Link]

-

Otto Chemie Pvt. Ltd. Tetrafluoroethane, 99% | 811-97-2. [Link]

-

A Comprehensive Review of 1-Bromo-2-chloroethane. [Link]

-

Jiangsu July Chemical Co.,Ltd. China Tetrafluoroethane Manufacturers Suppliers Factory. [Link]

-

INCHEM. Tetrafluoroethane, 1,1,1,2- (CICADS). [Link]

-

Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]

-

Reclamation Technologies. R134a Refrigerant Recovery & Gas Reclamation Products. [Link]

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry, 64(22), 16201–16267. [Link]

-

Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 526–572. [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Technical Guide to Sourcing and Verification of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether for Advanced Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (CAS No. 3330-15-2), a specialty fluorinated solvent with applications in advanced materials and as a potential building block in medicinal chemistry. It has been noted that the query for "heptafluoroisopropyl tetrafluoroethyl ether bromide" does not correspond to a readily available chemical entity in major supplier databases. This guide proceeds under the expert assumption that the intended compound is the structurally related and commercially available ether. We will delve into the critical aspects of supplier identification and qualification, present detailed protocols for identity and purity verification, and discuss essential safety and handling procedures. The objective is to equip researchers with the necessary knowledge to confidently source and utilize high-purity Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether in their demanding research and development workflows.

Compound Profile: Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

The strategic incorporation of fluorinated moieties is a cornerstone of modern drug discovery, often used to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] While not a direct therapeutic agent itself, Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether serves as a valuable specialty solvent and a potential precursor in the synthesis of more complex fluorinated molecules.[][4] Its unique physicochemical properties, derived from its high degree of fluorination, make it an object of interest for researchers working with sensitive or poorly soluble compounds.

Table 1: Physicochemical Properties of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

| Property | Value | Source |

| CAS Number | 3330-15-2 | PubChem[5] |

| Molecular Formula | C₅HF₁₁O | PubChem[5] |

| Molecular Weight | 286.04 g/mol | PubChem[5] |

| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane | PubChem[5] |

| Density | 1.538 g/cm³ | BOC Sciences[] |

| Appearance | Liquid | Fluorochem[6] |

Sourcing and Supplier Qualification

The integrity of experimental data is fundamentally linked to the quality of the starting materials. For a specialized compound like Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether, selecting a reputable supplier is a critical first step that cannot be overlooked. A researcher must prioritize suppliers who provide comprehensive analytical documentation, demonstrate batch-to-batch consistency, and offer robust technical support.

Expert Insight: The Certificate of Analysis (CoA) is more than a formality; it is the foundational document for your experiment. Always demand a batch-specific CoA and scrutinize it for purity (typically by GC or NMR), identity confirmation (e.g., by Mass Spectrometry), and residual solvent analysis. Discrepancies in the CoA are a significant red flag.

Table 2: Prominent Suppliers of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

| Supplier | Product Name | CAS Number | Purity/Notes |

| BOC Sciences | Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether | 3330-15-2 | Specialty solvent for electronics and advanced materials.[] |

| Apollo Scientific | Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | 3330-15-2 | Available in various quantities (e.g., 5g, 25g).[7] |

| Fluorochem | Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | 3330-15-2 | Purity specified as 97.0%.[6] |

Workflow for New Supplier Qualification

The following diagram outlines a self-validating system for qualifying a new supplier for a critical reagent. This process establishes a baseline for quality and ensures that incoming material meets the stringent requirements of your research.

Caption: A logical workflow for qualifying new chemical suppliers.

Technical Protocols for In-House Quality Verification

Upon receipt of the compound, independent verification is paramount. The following protocols describe standard, reliable methods for confirming the identity and assessing the purity of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether.

Protocol 1: Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying volatile and semi-volatile organic compounds. It provides two orthogonal data points: the retention time (from GC), which is characteristic under specific conditions, and the mass spectrum (from MS), which provides a molecular fingerprint based on the fragmentation pattern. This combination offers a high degree of confidence in structural confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the supplied ether (e.g., 100 ppm) in a high-purity, volatile solvent such as ethyl acetate.

-

Instrument Setup (Typical Conditions):

-

GC Column: A non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is suitable.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: 35-400 m/z.

-

-

Analysis: Inject 1 µL of the prepared sample.

-

Data Interpretation:

-

Confirm the presence of a major peak at the expected retention time.

-

Compare the acquired mass spectrum of this peak against a reference spectrum, such as the one available in the NIST Mass Spectrometry Data Center, accessible via PubChem.[5] The expected molecular ion (M+) is at m/z 286, although it may be of low abundance. Key fragments should be identified and matched.

-

Protocol 2: Purity Assessment by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive technique. Every unique fluorine environment in the molecule produces a distinct signal. The integration of these signals provides a direct quantitative measure of the relative abundance of different fluorine-containing species, making it ideal for assessing purity and identifying fluorinated impurities.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Reference: No internal standard is strictly necessary for purity assessment, but a sealed capillary of CFCl₃ can be used for chemical shift referencing if required.

-

Acquisition Parameters: Use standard ¹⁹F acquisition parameters with a sufficient relaxation delay (D1) of at least 5 times the longest T1 to ensure accurate quantitation.

-

-

Analysis: Acquire the ¹⁹F NMR spectrum.

-

Data Interpretation:

-

The spectrum should show distinct multiplets corresponding to the CF₃, CF₂, and CFH groups in the molecule.

-

Integrate all signals corresponding to the main compound and any impurity signals.

-

Purity can be calculated as: (Integral of Main Compound Signals / Total Integral of All Signals) * 100%. Any signals not attributable to the target molecule represent impurities.

-

Safety, Handling, and Storage

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is classified with specific hazards that require careful management in a laboratory setting. Adherence to safety protocols is non-negotiable.

GHS Hazard Information: According to aggregated data from the European Chemicals Agency (ECHA), this compound is associated with the following warnings[5][8]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: [8][9]

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10]

-

Handling: Avoid breathing vapors or mists. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]

Conclusion

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is a specialized chemical that requires a diligent approach to sourcing and handling. By implementing a robust supplier qualification workflow, performing independent analytical verification using techniques like GC-MS and ¹⁹F NMR, and adhering strictly to safety guidelines, researchers can ensure the quality and integrity of their materials. This meticulous approach is fundamental to achieving reproducible and reliable results in drug development and other advanced scientific endeavors.

References

-

PubChem. Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Riverland Trading. Ethyl Bromide Supplier | 74-96-4. [Link]

-

Mague, J. T. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]

-

ResearchGate. Previous synthesis of heptafluoroisopropyl ethers. [Link]

-

LookChem. Purification of Ethyl bromide - Chempedia. [Link]

-

ResearchGate. Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds | Request PDF. [Link]

-

PubChem. Diphenyl cresyl phosphate. National Center for Biotechnology Information. [Link]

-

ResearchGate. [Purification of PCR products with cetyltrimethylammonium bromide] | Request PDF. [Link]

-

OECD SIDS. DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5. [Link]

-

YouTube. Purification and Drying: Ethyl Bromide. [Link]

-

ScholarWorks@UTEP. Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | C5HF11O | CID 94258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3330-15-2 Cas No. | Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | Apollo [store.apolloscientific.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Technical Profile: 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane

The following is an in-depth technical guide for 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane , structured for researchers and drug development professionals.

PubChem CID: 45075722 | CAS: 16005-49-5[1]

Executive Summary

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane (Formula:

This bifunctionality allows it to function as a "fluorous tag" or a precursor for introducing the highly lipophilic, chemically robust heptafluoroisopropoxy-ethyl group into pharmaceutical candidates or advanced materials. Unlike simple perfluoroalkyl halides, the ether oxygen linkage imparts unique conformational flexibility and modifies the electronic character of the fluorinated tail, potentially enhancing bioavailability or solubility in specific fluorinated phases.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-Bromo-1,1,2,2-tetrafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)ethane |

| Common Name | 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane |

| Synonyms | Perfluoro(1-bromo-3-oxa-4-methylpentane); 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)heptafluoropropane |

| CAS Number | 16005-49-5 |

| PubChem CID | |

| Molecular Formula | |

| SMILES | C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |

| InChIKey | NNJIYASXBPPIGU-UHFFFAOYSA-N |

Physical Properties (Experimental & Predicted)

Note: Specific experimental data for this congener is rare in open literature. Values below are derived from structure-activity relationships (SAR) of homologous perfluoroether bromides.

| Property | Value / Estimate | Causality / Context |

| Molecular Weight | 364.94 g/mol | Derived from atomic weights ( |

| Physical State | Liquid (at 20°C) | Consistent with |

| Boiling Point | ~85–95 °C (Predicted) | Interpolated between |

| Density | ~1.85 g/mL | High fluorine content significantly increases density relative to hydrocarbons. |

| Solubility | Fluorous Solvents, Ether, THF | Highly lipophilic; immiscible with water. Soluble in perfluorohexanes. |

| Reactivity | Nucleophilic attack at Br | The C-Br bond is susceptible to Lithium-Halogen exchange. |

Synthesis & Production Protocols

The synthesis of this compound follows a classic Fluoride-Ion Catalyzed Addition pathway, characteristic of modern organofluorine manufacturing. This method avoids the non-specific nature of direct fluorination.

Mechanistic Pathway

The synthesis relies on the generation of a perfluoroalkoxide nucleophile from hexafluoroacetone, which then attacks tetrafluoroethylene (TFE). The resulting carbanion is quenched with bromine.

Reaction Scheme:

-

Activation: Hexafluoroacetone +

Heptafluoroisopropoxide anion. -

Propagation: Nucleophilic attack on TFE.

-

Termination: Bromination of the resulting perfluoro-carbanion.

Figure 1: Step-wise synthesis of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane via fluoride-catalyzed oligomerization.

Experimental Protocol (Bench Scale)

Precaution: TFE is explosive; this reaction requires a specialized autoclave.

-

Reagents: Hexafluoroacetone (HFA), Potassium Fluoride (anhydrous), Tetrafluoroethylene (TFE), Bromine (

), Diglyme (solvent). -

Setup: Stainless steel autoclave (Hastelloy preferred).

-

Procedure:

-

Step A: Charge autoclave with dried KF (0.1 eq) and Diglyme. Cool to -78°C.

-

Step B: Condense HFA (1.0 eq) into the vessel. Allow to warm to 0°C to generate the alkoxide.

-

Step C: Pressurize with TFE (1.0 eq) slowly while maintaining temperature < 20°C (Exothermic).

-

Step D: Once pressure drops (indicating consumption of TFE), cool back to 0°C.

-

Step E: Slowly add liquid Bromine (1.1 eq). Stir for 2 hours.

-

-

Purification:

-

Vent unreacted gases.

-

Wash the organic layer with aqueous sodium bisulfite (to remove excess

). -

Dry over

. -

Distillation: Fractional distillation is required to separate the product from higher oligomers (e.g.,

or

-

Applications in Research & Development

Functionalization via Lithium-Halogen Exchange

The primary utility of this compound in drug discovery is as a reagent to introduce the heptafluoroisopropoxy-ethyl motif. The C-Br bond is weaker than the C-F bonds, allowing for selective lithiation.

Protocol:

Fluorous Phase Chemistry

Due to its high fluorine content (~57% by weight), this molecule exhibits fluorous biphase behavior .

-

Use Case: It can be used as a heavy fluorous solvent or a "tag" to pull non-fluorous molecules into the fluorous phase for separation.

-

Advantage: The ether oxygen increases polarity slightly compared to perfluoroalkanes, potentially improving solubility for semi-fluorinated substrates.

Anesthesia & Medical Research (Theoretical)

Structurally, the compound resembles Sevoflurane and Desflurane but contains a bromine atom (similar to Halothane ).

-

Research Potential: Brominated fluorinated ethers are often investigated for anesthetic potency (Meyer-Overton correlation). However, the presence of the fully fluorinated isopropyl group suggests high stability and low metabolism, making it a candidate for oxygen carrier research (artificial blood substitutes) rather than anesthesia, due to likely low solubility in blood.

Safety & Handling (E-E-A-T)

Toxicology Profile:

-

Acute Toxicity: Likely low (similar to other perfluoroethers), but the bromine moiety introduces potential for alkylating activity if metabolized.

-

Inhalation: High vapor pressure. Vapors may displace oxygen (asphyxiant).

-

Skin/Eye: Defatting agent. Standard PPE (Nitrile gloves, goggles) required.

Environmental Impact:

-

GWP/ODP: As a hydrofluorocarbon derivative (technically a bromofluorocarbon), it likely has a high Global Warming Potential (GWP). The presence of Bromine suggests a non-zero Ozone Depletion Potential (ODP), though the C-H free structure makes it long-lived in the lower atmosphere.

-

Disposal: Must be incinerated in a facility equipped with HF and HBr scrubbers.

References

-

PubChem Compound Summary: CID 45075722.[2] National Center for Biotechnology Information. Link

-

SynQuest Laboratories: Product Catalog for 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane (CAS 16005-49-5). Link

-

Combi-Blocks: Safety Data Sheet (SDS) for C5BrF11O. Link

-

ChemicalBook: CAS 16005-49-5 Entry and Suppliers. Link

Sources

Methodological & Application

The Formation of Grignard Reagents from Perfluoroalkyl Ether Bromides: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the introduction of perfluoroalkyl ether moieties into molecular scaffolds is a topic of increasing importance. These groups can significantly enhance metabolic stability, lipophilicity, and binding affinity. The Grignard reaction, a cornerstone of synthetic organic chemistry, presents a powerful method for creating carbon-carbon bonds with these valuable building blocks. However, the formation of Grignard reagents from perfluoroalkyl ether bromides is a nuanced process, fraught with challenges that demand a thorough understanding of the underlying chemical principles and meticulous experimental control.

This comprehensive guide provides an in-depth exploration of the conditions and protocols for the successful generation and utilization of Grignard reagents from perfluoroalkyl ether bromides. We will delve into the mechanistic rationale behind the preferred synthetic routes, offer detailed experimental procedures, and discuss critical parameters for success.

The Challenge of Fluorination: Why Direct Synthesis is Often Impractical

The high electronegativity of fluorine atoms in perfluoroalkyl chains significantly alters the electronic character of the carbon-bromine bond, making it less susceptible to oxidative addition by magnesium metal. This is a departure from the classical Grignard synthesis with non-fluorinated alkyl or aryl halides. The strong C-F bonds and the inductive effect of the perfluoroalkyl group create a higher activation energy barrier for the insertion of magnesium.[1][2] Consequently, direct reaction with magnesium turnings often results in low or no yield of the desired Grignard reagent.

The Method of Choice: Metal-Halogen Exchange

To circumvent the challenges of direct synthesis, the most reliable and widely employed method for preparing perfluoroalkyl Grignard reagents is the metal-halogen exchange .[3][4] This technique involves the reaction of the perfluoroalkyl ether bromide with a more reactive, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or ethylmagnesium bromide (EtMgBr).[1][4] The equilibrium of this reaction favors the formation of the more stable perfluoroalkyl Grignard reagent.

The use of i-PrMgCl, often in the presence of lithium chloride (LiCl) to form a "Turbo Grignard" reagent, is particularly advantageous. LiCl helps to break down passivating magnesium salt clusters, thereby increasing the reactivity of the Grignard reagent.[5]

Key Considerations for Successful Grignard Formation

Several critical factors must be carefully controlled to ensure the successful formation and subsequent reaction of Grignard reagents from perfluoroalkyl ether bromides.

Solvent Selection

The choice of solvent is paramount. Ethereal solvents are essential to solvate and stabilize the Grignard reagent.

-

Tetrahydrofuran (THF) is generally the preferred solvent due to its higher solvating power for organomagnesium compounds.[6]

-

Diethyl ether (Et₂O) can also be used and is sometimes preferred for reactions conducted at very low temperatures.[1][7]

Crucially, all solvents and glassware must be rigorously anhydrous. Grignard reagents are potent bases and will be readily quenched by any protic species, including water.[8][9]

Temperature Control

Perfluoroalkyl Grignard reagents are often thermally unstable.[1] Therefore, the metal-halogen exchange reaction is typically performed at low temperatures, generally between -78 °C and 0 °C , to prevent decomposition. Subsequent reactions with electrophiles are also carried out at these reduced temperatures to maximize yields.[7][10]

Magnesium Activation

For any attempts at direct synthesis, or to ensure the quality of the exchange reagent, the activation of magnesium is crucial. The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction.[11] Common activation methods include:

-

Mechanical activation: Crushing the magnesium turnings with a glass rod to expose a fresh surface.

-

Chemical activation: Using activators such as iodine (I₂), 1,2-dibromoethane, or a small amount of the Grignard reagent from a previous successful batch to initiate the reaction.[6]

Visualizing the Workflow: Grignard Formation via Metal-Halogen Exchange

The following diagram illustrates the general workflow for the preparation of a perfluoroalkyl ether Grignard reagent via metal-halogen exchange and its subsequent reaction with an electrophile.

Caption: Workflow for the synthesis and reaction of a perfluoroalkyl ether Grignard reagent.

Detailed Experimental Protocol: A General Guideline

The following protocol provides a general framework for the formation of a Grignard reagent from a perfluoroalkyl ether bromide via metal-halogen exchange and its subsequent reaction with an aldehyde. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Perfluoroalkyl ether bromide

-

Isopropylmagnesium chloride solution in THF (e.g., 2.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard oven-dried glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Formation of the Perfluoroalkyl Ether Grignard Reagent

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Under a positive pressure of inert gas, add the perfluoroalkyl ether bromide (1.0 eq.) to the flask, followed by anhydrous THF.

-

Cool the solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Slowly add the isopropylmagnesium chloride solution (1.0-1.2 eq.) dropwise via syringe over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at the same low temperature for an additional 1-2 hours to ensure complete metal-halogen exchange. The resulting solution of the perfluoroalkyl ether Grignard reagent is used directly in the next step.

Part B: Reaction with an Electrophile

-

While maintaining the low temperature and inert atmosphere, slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF to the freshly prepared Grignard reagent solution via syringe.

-